molecular formula C9H13N3O4 B1344991 ethyl 3-nitro-1-propyl-1H-pyrazole-5-carboxylate CAS No. 1170291-12-9

ethyl 3-nitro-1-propyl-1H-pyrazole-5-carboxylate

Cat. No. B1344991
M. Wt: 227.22 g/mol
InChI Key: SGDUBQLDMMIJCC-UHFFFAOYSA-N
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Description

Ethyl 3-nitro-1-propyl-1H-pyrazole-5-carboxylate is a chemical compound belonging to the pyrazole class. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Ethyl 3-nitro-1-propyl-1H-pyrazole-5-carboxylate is not directly mentioned in the provided papers, but related compounds with similar structures have been synthesized and studied extensively.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves cyclocondensation reactions. For instance, ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates were synthesized using ultrasound irradiation, which significantly reduced reaction times and improved yields . Similarly, ethyl 1-aroyl/aroylmethyl-5-methyl-3-methylthiopyrazole-4-carboxylates were obtained through regioselective acylation and alkylation reactions . These methods could potentially be adapted for the synthesis of ethyl 3-nitro-1-propyl-1H-pyrazole-5-carboxylate.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using crystallographic data , , , , . X-ray diffraction analysis provides detailed information about the arrangement of atoms within the molecule and the types of intermolecular interactions, such as hydrogen bonding and π-π stacking, that contribute to the stability of the crystal structure.

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions. For example, ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates were used as precursors in cross-coupling reactions to obtain condensed pyrazoles . Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate underwent selective cyclocondensation to give pyrazolo[3,4-b]pyridin-3-ones . These reactions demonstrate the versatility of pyrazole derivatives in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the introduction of a nitro group can affect the electron distribution within the molecule, potentially altering its reactivity and physical properties. The properties of these compounds are often characterized using techniques such as HPLC, FT-IR, NMR, MS, and DFT calculations , , , . These methods provide insights into the stability, reactivity, and potential applications of the compounds.

Scientific Research Applications

  • Medicinal Chemistry and Drug Discovery

    • Pyrazoles are often used as scaffolds in the synthesis of bioactive chemicals . They have a wide range of applications in medicinal chemistry and drug discovery .
    • The methods of application or experimental procedures vary widely depending on the specific context and the desired bioactive chemicals .
    • The outcomes obtained also vary widely, but in general, pyrazoles have been found to be useful in the synthesis of a variety of bioactive chemicals .
  • Agrochemistry

    • Pyrazoles are used in agrochemistry .
    • The methods of application or experimental procedures in this field would depend on the specific context and the desired outcomes .
    • The outcomes obtained in this field also vary widely, but pyrazoles have been found to be useful in a variety of agrochemical applications .
  • Coordination Chemistry

    • Pyrazoles are used in coordination chemistry .
    • The methods of application or experimental procedures in this field would depend on the specific context and the desired outcomes .
    • The outcomes obtained in this field also vary widely, but pyrazoles have been found to be useful in a variety of coordination chemistry applications .
  • Organometallic Chemistry

    • Pyrazoles are used in organometallic chemistry .
    • The methods of application or experimental procedures in this field would depend on the specific context and the desired outcomes .
    • The outcomes obtained in this field also vary widely, but pyrazoles have been found to be useful in a variety of organometallic chemistry applications .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

The future directions of research on ethyl 3-nitro-1-propyl-1H-pyrazole-5-carboxylate and similar compounds are likely to focus on their potential applications in various fields, including medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Further studies may also explore novel strategies for the synthesis of pyrazole derivatives .

properties

IUPAC Name

ethyl 5-nitro-2-propylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O4/c1-3-5-11-7(9(13)16-4-2)6-8(10-11)12(14)15/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGDUBQLDMMIJCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC(=N1)[N+](=O)[O-])C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-nitro-1-propyl-1H-pyrazole-5-carboxylate

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